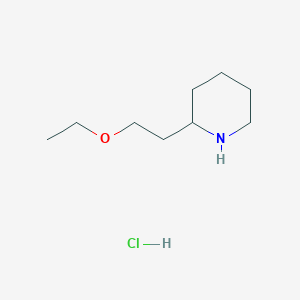
Chlorhydrate de 2-(2-éthoxyéthyl)pipéridine
Vue d'ensemble
Description
“2-(2-Ethoxyethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis have been published .Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyethyl)piperidine hydrochloride” can be represented by the InChI code: 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Ethoxyethyl)piperidine hydrochloride” is 193.71 g/mol . Other physical and chemical properties like Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, etc. can be found in the PubChem database .Applications De Recherche Scientifique
Chimie médicinale
Les dérivés de la pipéridine sont des éléments constitutifs essentiels en chimie médicinale. Ils sont utilisés dans la synthèse de divers produits pharmaceutiques en raison de leur polyvalence et de leur présence dans de nombreux composés biologiquement actifs .
Recherche en protéomique
“Chlorhydrate de 2-(2-éthoxyéthyl)pipéridine” est disponible à l’achat en tant que produit biochimique pour la recherche en protéomique, ce qui indique son utilisation dans l’étude des protéines et de leurs fonctions .
Recherche anticancéreuse
Les composés de la pipéridine ont montré un potentiel dans la recherche anticancéreuse. Ils peuvent influencer l’apoptose dans les cellules cancéreuses, réguler les transitions du cycle cellulaire et affecter l’angiogenèse .
Mécanisme D'action
2-(2-Ethoxyethyl)piperidine hydrochloride works by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions. This mechanism of action is similar to that of many other drugs, and is responsible for the drug’s effects on the body.
Biochemical and Physiological Effects
2-(2-Ethoxyethyl)piperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can lead to increased alertness and improved cognitive function. Additionally, 2-(2-Ethoxyethyl)piperidine hydrochloride has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce the amount of cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Ethoxyethyl)piperidine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it is not soluble in many solvents, and its effects on the body can be unpredictable.
Orientations Futures
There are several potential future directions for research on 2-(2-Ethoxyethyl)piperidine hydrochloride. One potential direction is to further investigate its effects on the body, in order to better understand how it works and how it can be used in drug development. Additionally, further research could be done on its synthesis, in order to develop more efficient and cost-effective methods of production. Finally, research could be done on its potential applications in other fields, such as materials science or nanotechnology.
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSVYYTFGPQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde](/img/structure/B1388653.png)
![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)


![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)
